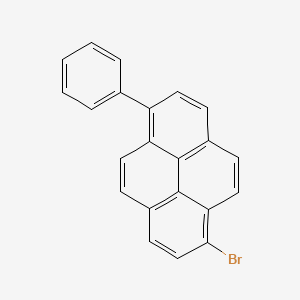

1-Bromo-6-phenylpyrene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-6-phenylpyrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13Br/c23-20-13-9-16-7-11-18-17(14-4-2-1-3-5-14)10-6-15-8-12-19(20)22(16)21(15)18/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPILNVIPDIPLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC4=C5C3=C(C=C2)C=CC5=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728083 | |

| Record name | 1-Bromo-6-phenylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294881-47-3 | |

| Record name | 1-Bromo-6-phenylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 6 Phenylpyrene and Its Analogues

Precursor Synthesis and Bromination Strategies for Pyrene (B120774)

The generation of bromopyrene intermediates is a critical first step in the synthesis of more complex derivatives. The electronic structure of pyrene dictates that electrophilic substitution, such as bromination, preferentially occurs at the 1, 3, 6, and 8 positions, also known as the non-K region. nih.gov

Electrophilic aromatic bromination is a standard method for producing aryl bromides, which serve as versatile intermediates in organic synthesis. nih.govresearchgate.net The synthesis of 1-bromopyrene (B33193) can be achieved through the direct bromination of pyrene. nih.gov A common procedure involves treating a solution of pyrene in a solvent like carbon tetrachloride (CCl₄) with a solution of molecular bromine (Br₂). nih.gov The reaction proceeds until the characteristic color of bromine dissipates, indicating its consumption. This method yields 1-bromopyrene, which can be isolated and purified. nih.gov Alternative brominating agents such as N-bromosuccinimide (NBS) can also be employed, often in solvents like chloroform, providing a convenient route to nuclear bromination of reactive aromatic hydrocarbons. nih.gov

The mechanism of electrophilic aromatic bromination typically involves the formation of a cationic intermediate known as an arenium ion or σ-complex. nih.gov This intermediate is generated when the aromatic ring attacks the electrophilic bromine species. Subsequent loss of a proton re-establishes the aromaticity of the ring, resulting in the brominated pyrene product. nih.gov

For the synthesis of 1-bromo-6-phenylpyrene, a dibrominated precursor, specifically 1,6-dibromopyrene (B158639), is often required. The challenge lies in controlling the bromination of pyrene to yield the desired disubstituted isomer over others, such as the 1,8- and 1,3-isomers. nih.gov The synthesis of 1,6- and 1,8-dibromopyrene (B1583609) was reported as early as the 1970s. nih.gov The procedure involves the slow, dropwise addition of a bromine solution in carbon tetrachloride to a pyrene solution in the same solvent. nih.govnih.gov After an extended stirring period, a mixture of the 1,6- and 1,8-isomers precipitates, which can then be separated through techniques like crystallization. nih.gov

The choice of solvent and reaction conditions can influence the isomeric ratio of the products. nih.gov For instance, it has been noted that using carbon disulfide as a solvent can favor the formation of the 1,8-isomer. nih.gov Careful control over stoichiometry and reaction conditions is crucial for maximizing the yield of the desired dibromopyrene. nih.govnih.gov

| Brominating Agent | Solvent | Conditions | Products | Yields | Reference(s) |

| Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | Dropwise addition, stir overnight | 1,6-Dibromopyrene & 1,8-Dibromopyrene | 44% (1,6-isomer), 45% (1,8-isomer) | nih.gov |

| Bromine (Br₂) | Carbon Disulfide (CS₂) | Not specified | 1,8-Dibromopyrene favored | ~85% (1,8-isomer) | nih.gov |

| N-Bromosuccinimide (NBS) | Chloroform (CHCl₃) | Not specified | Nuclear brominated products | Not specified | nih.gov |

Carbon-Carbon Coupling Reactions for Phenyl Group Introduction

Once brominated pyrene precursors are obtained, the phenyl group is typically introduced via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds. nih.gov

The Suzuki-Miyaura coupling is one of the most efficient and widely used methods for synthesizing biaryl compounds. tcichemicals.comgre.ac.uk The reaction creates a carbon-carbon bond between an organohalide (like 1,6-dibromopyrene) and an organoboron compound (like phenylboronic acid) using a palladium catalyst and a base. nih.govmdpi.com This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of its starting materials. nih.gov

In the context of synthesizing this compound, a potential strategy involves the monosubstitution of 1,6-dibromopyrene. By carefully controlling the stoichiometry (using one equivalent or slightly less of phenylboronic acid), it is possible to selectively replace one bromine atom with a phenyl group, leaving the other intact. The synthesis of pyrene-based regioisomers has been successfully achieved using Pd-catalyzed Suzuki-Miyaura cross-coupling reactions starting from 1,6- and 1,8-dibromopyrene. mdpi.com

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Typical Conditions | Reference(s) |

| 1,6-Dibromopyrene | Phenylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, or Na₂CO₃ | Toluene, Dioxane/H₂O | Inert atmosphere, heated (e.g., 90-110 °C) | nih.govmdpi.commdpi.com |

| 1,8-Dibromopyrene | Aryl dioxaborolane ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | Reflux | mdpi.com |

| ortho-Bromoanilines | Various boronic esters | CataXCium A Pd G3 | K₂CO₃ | Dioxane/H₂O (10:1) | 90 °C | nih.gov |

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org It is highly valuable for synthesizing alkynyl-functionalized aromatic compounds, which are analogues of phenyl-substituted pyrenes.

For pyrene functionalization, a bromopyrene intermediate can be coupled with a terminal alkyne, such as phenylacetylene, to yield an alkynylpyrene. This approach has been used to synthesize porous aromatic frameworks where 1,6-diethynylpyrene is a key building block, formed via Sonogashira coupling. acs.org The reaction's utility in creating complex, π-conjugated systems makes it a staple in materials science. nih.govresearchgate.net While the reaction traditionally requires anhydrous and anaerobic conditions, newer methods have been developed that can be performed under milder conditions, sometimes even in aqueous media. wikipedia.orgorganic-chemistry.org

The Mizoroki-Heck reaction, or simply the Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium species in the presence of a base. wikipedia.org This reaction forms a substituted alkene and is a powerful method for C-C bond formation. wikipedia.orgnih.gov

In pyrene chemistry, the Heck reaction can be used to functionalize bromopyrene precursors. For example, reacting a bromopyrene with styrene (B11656) would introduce a styrenyl group onto the pyrene core, creating another important class of analogues. The reaction typically follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org Research has demonstrated the use of pyrene-functionalized materials as supports for palladium nanoparticle catalysts that show high efficiency in Heck reactions, highlighting the synergy between pyrene chemistry and this coupling method. nih.govresearchgate.netnih.gov The reaction can be performed with various palladium precursors, such as Pd(OAc)₂, and is tolerant of a wide range of functional groups. acs.org

Nucleophilic Aromatic Substitution (SNAr) Strategies for Further Derivatization

While palladium-catalyzed cross-coupling reactions are prevalent for the functionalization of bromopyrenes, nucleophilic aromatic substitution (SNAr) offers a complementary, metal-free pathway for introducing a variety of functional groups. In the context of this compound and its analogues, SNAr reactions become particularly relevant when the pyrene core is sufficiently electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the bromine atom.

The general mechanism for an SNAr reaction involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org Subsequent elimination of the leaving group (in this case, the bromide ion) restores the aromaticity of the ring. For SNAr to be effective on pyrene systems, the presence of activating groups is crucial to lower the energy barrier for the formation of the Meisenheimer intermediate.

Although less common than cross-coupling, SNAr has been successfully applied to other activated aromatic systems and provides a blueprint for potential derivatization of appropriately substituted this compound analogues. For instance, the reaction of heteroaryl chlorides in pyrimidine, pyrazine, and quinazoline (B50416) series with amines in water in the presence of KF results in a facile SNAr reaction and N-arylation. Pyridinium ions are also susceptible to SNAr reactions. researchgate.net

The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I, which is inverse to the trend observed in SN2 reactions. researchgate.net This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by the high electronegativity of the halogen that polarizes the C-X bond.

In the context of derivatizing this compound, one could envision introducing electron-withdrawing groups onto the phenyl ring or the pyrene core in subsequent synthetic steps to activate the C-Br bond towards nucleophilic attack. This would open up possibilities for introducing amines, alkoxides, thiolates, and other nucleophiles to generate a diverse library of functionalized pyrene derivatives.

Directed Functionalization and Regioselective Synthesis of Pyrene Analogues

The regioselective synthesis of pyrene analogues is paramount for fine-tuning their electronic and photophysical properties. While the inherent reactivity of the pyrene core favors electrophilic substitution at the 1, 3, 6, and 8 positions, achieving substitution patterns outside of this preference, or selectively functionalizing one position over another in a polysubstituted pyrene, requires more sophisticated strategies. mdpi.comrsc.org

One of the most powerful techniques to emerge for regioselective synthesis is transition metal-catalyzed C-H activation. mdpi.com This approach utilizes a directing group to guide a metal catalyst to a specific C-H bond, which is then cleaved and functionalized. This strategy allows for the introduction of substituents at positions that are otherwise difficult to access. For example, phosphorus-directed rhodium-catalyzed C-H arylation of 1-pyrenylphosphines has been shown to selectively occur at the K-region (4-, 5-, 9-, or 10-position) of the pyrene moiety. researchgate.net

The synthesis of asymmetrically substituted 1,6-disubstituted pyrenes, such as this compound, relies heavily on regioselective cross-coupling reactions. The pioneering work of Jongwook Park and coworkers demonstrated the feasibility of mono-Suzuki-Miyaura coupling reactions on 1,6-dibromopyrene to create asymmetric derivatives. nih.gov By carefully controlling the stoichiometry of the boronic acid, it is possible to selectively substitute one of the bromine atoms. For instance, the reaction of 1,6-dibromopyrene with a 1.5 excess of anthracene-9-boronic acid resulted in the formation of the mono-anthracenyl substituted product in a 32% yield. nih.gov This mono-substituted bromopyrene can then be subjected to a second, different cross-coupling reaction to introduce another functional group, leading to asymmetrically 1,6-disubstituted pyrenes.

Below is a table summarizing various regioselective synthetic strategies for pyrene functionalization:

| Strategy | Target Position(s) | Key Reagents/Catalysts | Notes |

| Mono-Suzuki-Miyaura Coupling | 1-position of 1,6-dibromopyrene | Phenylboronic acid, Pd catalyst (e.g., [Pd(PPh₃)₄]), base (e.g., Na₂CO₃) | Allows for the synthesis of asymmetric 1,6-disubstituted pyrenes. nih.gov |

| Phosphorus-Directed C-H Arylation | K-region (4, 5, 9, or 10) | Rh catalyst, (hetero)aryl bromides | Directing group enables functionalization of less reactive positions. researchgate.net |

| Direct C-H Arylation | 1- and 6-positions | Ferrocene catalyst, aryldiazonium salts | A direct method to introduce aryl groups without prior halogenation. mdpi.com |

| Bromination of Pyrene | 1,6- and 1,8-positions | Bromine in CCl₄ or dibromohydantoin | Leads to a mixture of isomers that require separation. chemicalbook.com |

These methods underscore the versatility of modern synthetic organic chemistry in achieving precise control over the substitution pattern of the pyrene core, which is essential for the rational design of functional organic materials.

Synthesis of Multifunctional Pyrene-Based Structures

The unique photophysical properties of pyrene, including its high fluorescence quantum yield and propensity for excimer formation, make it an attractive building block for a wide range of multifunctional materials. researchgate.netuky.edu These materials find applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. uky.edu The synthesis of these materials often involves the incorporation of pyrene units into larger, more complex molecular architectures.

This compound and its analogues are valuable precursors for these multifunctional structures. The bromine atom can be readily converted into a variety of other functional groups via cross-coupling reactions, allowing for the covalent attachment of the pyrene core to other molecular components. For example, the Suzuki-Miyaura coupling can be used to link the pyrene unit to other aromatic systems, creating extended π-conjugated molecules with tailored electronic properties. researchgate.net

Pyrene-based materials are also integral to the construction of metal-organic frameworks (MOFs). The synthesis of pyrene-based ligands, often starting from bromopyrene precursors, allows for the creation of porous crystalline materials with applications in gas storage, catalysis, and sensing. scispace.com

A key strategy in the design of multifunctional pyrene-based materials is the introduction of both electron-donating and electron-accepting groups onto the pyrene scaffold. This can lead to materials with interesting charge-transfer characteristics, which are desirable for applications in organic electronics. uky.edu For instance, pyrene-pyridine integrated systems have been developed as hole-transporting materials for OLEDs. nih.govacs.org In these molecules, the pyrene unit acts as an electron donor, while the pyridine (B92270) unit functions as an electron acceptor.

The table below provides examples of multifunctional pyrene-based structures and their synthetic precursors:

| Multifunctional Structure | Key Precursor(s) | Synthetic Strategy | Application |

| Pyrene-Pyridine Hole-Transporting Materials | Pyrene-1-carboxaldehyde, substituted acetophenones | Condensation reactions | OLEDs nih.govacs.org |

| Pyrene-Based Metal-Organic Frameworks | 1,3,6,8-Tetrabromopyrene | Suzuki or Sonogashira coupling to form ligands, followed by reaction with metal ions | Luminescence, photocatalysis, adsorption scispace.com |

| Pyrene-Functionalized Polyacetylenes | Polyacetylenes with activated ester groups, pyrenemethylamine | Post-polymerization modification | Photoluminescent materials mdpi.com |

| Pyrene[4,5-d]imidazole-Pyrene Emitters | Pyrene-4,5-dione, pyrene-1-carboxaldehyde | One-pot condensation/cyclization | Blue-emitting OLEDs chinesechemsoc.org |

The synthesis of these complex structures highlights the importance of versatile building blocks like this compound, which provide a gateway to a vast chemical space of functional organic materials.

Photophysical and Spectroscopic Investigations of 1 Bromo 6 Phenylpyrene and Pyrene Systems

Electronic Absorption Characteristics and Spectral Features

The electronic absorption spectrum of a pyrene (B120774) derivative is characterized by several distinct bands corresponding to π-π* transitions. For the parent pyrene molecule, these transitions are well-documented. The introduction of substituents, such as a phenyl group at the 6-position and a bromine atom at the 1-position, is expected to modulate these spectral features.

The phenyl group, a chromophore itself, will extend the π-conjugation of the pyrene core. This extension of the conjugated system typically leads to a bathochromic (red) shift in the absorption maxima. Therefore, 1-bromo-6-phenylpyrene is predicted to absorb at longer wavelengths compared to unsubstituted pyrene. The bromine atom, being a heavy atom, can also influence the electronic transitions, potentially leading to subtle shifts in the absorption bands and an enhancement of spin-forbidden transitions.

A hypothetical UV-Visible absorption spectrum for this compound in a non-polar solvent like cyclohexane would likely exhibit characteristic vibronic fine structure, a hallmark of many polycyclic aromatic hydrocarbons.

Interactive Data Table: Predicted Absorption Maxima of this compound in Cyclohexane

| Transition | Predicted Wavelength (nm) | Notes |

| S₀ → S₂ | ~350 - 370 | The most intense absorption band, corresponding to the transition to the second excited singlet state. Expected to be red-shifted compared to pyrene. |

| S₀ → S₁ | ~370 - 390 | A weaker, structured band corresponding to the transition to the first excited singlet state. The vibronic coupling is a key feature of this band in pyrene systems. |

Fluorescence and Luminescence Properties in Solution and Solid State

Pyrene and its derivatives are well-known for their strong fluorescence. The emission properties are highly sensitive to the local environment and the nature of substituents.

Quantum Yield Determination and Factors Influencing Emission Efficiency

The fluorescence quantum yield (Φf) is a measure of the efficiency of the emission process. For pyrene, the quantum yield is typically high in deoxygenated solutions. The presence of a heavy atom like bromine in this compound is anticipated to decrease the fluorescence quantum yield. This is due to the heavy-atom effect, which enhances intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁), thereby promoting non-radiative decay pathways over fluorescence.

The phenyl group can also influence the quantum yield. Depending on its torsional angle with respect to the pyrene core in the excited state, it can either enhance or decrease the emission efficiency. If the phenyl group promotes a more rigid and planar excited state, the quantum yield may be enhanced. Conversely, if it introduces additional non-radiative decay channels through rotational freedom, the quantum yield could be reduced.

Emission Maxima and Spectral Bandwidth Analysis

The fluorescence emission of pyrene derivatives typically mirrors the S₁ absorption band and exhibits a distinct vibronic structure. For this compound, the emission spectrum is expected to show a structured band with several peaks. The position of the emission maximum (λem) will be red-shifted compared to pyrene due to the extended conjugation from the phenyl group.

The spectral bandwidth is influenced by the rigidity of the molecule and its interactions with the solvent. In non-polar solvents, sharp, well-resolved vibronic bands are expected. In more polar solvents, the bands may broaden due to increased solvent-solute interactions.

Interactive Data Table: Predicted Emission Properties of this compound

| Solvent | Predicted Emission Maxima (nm) | Predicted Quantum Yield (Φf) | Notes |

| Cyclohexane | ~380, 400, 420 | Moderate | In a non-polar solvent, expect well-resolved vibronic structure. The quantum yield is likely lower than unsubstituted pyrene due to the heavy-atom effect of bromine. |

| Toluene | ~385, 405, 425 | Moderate to Low | Aromatic solvents can quench fluorescence through π-stacking interactions, potentially leading to a lower quantum yield. |

| Acetonitrile | ~390, 410, 430 | Low | Polar solvents can stabilize charge-transfer character in the excited state, which may lead to broader emission and a lower quantum yield. |

Excited State Dynamics and Relaxation Processes

Upon photoexcitation, the this compound molecule will be in an excited electronic state. The subsequent relaxation processes determine its photophysical fate. The primary deactivation pathways include fluorescence, intersystem crossing to the triplet state, and non-radiative internal conversion.

The presence of the bromine atom is a critical factor in the excited-state dynamics. The enhanced spin-orbit coupling induced by the heavy bromine atom will significantly increase the rate of intersystem crossing (k_isc) from the S₁ state to the triplet manifold (T_n). This would lead to a shorter fluorescence lifetime (τf) for this compound compared to its non-brominated counterpart. The triplet state, once populated, can then undergo phosphorescence (a slower emission process at longer wavelengths) or non-radiative decay to the ground state.

Solvent Effects on Photophysical Properties

The photophysical properties of pyrene derivatives are known to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. While pyrene itself shows minimal solvatochromism in its monomer emission, the introduction of a phenyl group can induce some degree of intramolecular charge transfer (ICT) character in the excited state.

For this compound, an increase in solvent polarity is expected to cause a slight red-shift in the emission spectrum. This is because a more polar solvent will better stabilize the more polar excited state relative to the ground state. This effect, however, is generally less pronounced for pyrene derivatives compared to molecules with strong donor-acceptor character.

Aggregation-Induced Emission (AIE) Phenomena in Pyrene Derivatives

Many pyrene derivatives exhibit aggregation-caused quenching (ACQ), where the fluorescence intensity decreases upon aggregation in the solid state or in poor solvents. This is often due to the formation of non-emissive excimers or π-π stacking that promotes non-radiative decay.

However, a phenomenon known as aggregation-induced emission (AIE) has also been observed in some pyrene systems. In AIE-active molecules, the emission is weak or non-existent in solution but becomes strong in the aggregated state. This is typically attributed to the restriction of intramolecular rotations (RIR) in the aggregate state, which blocks non-radiative decay pathways that are active in solution.

Vibronic Progression and Emission Profiles of this compound and Pyrene Systems

The photophysical behavior of pyrene and its derivatives is characterized by a well-resolved vibronic structure in their fluorescence emission spectra. This fine structure arises from the coupling of electronic transitions with various vibrational modes of the molecule. The relative intensities of these vibronic bands are sensitive to the local environment, making pyrene a valuable fluorescent probe.

The emission spectrum of unsubstituted pyrene in a non-polar solvent, such as cyclohexane, typically displays five distinct vibronic bands. These bands are attributed to transitions from the lowest excited singlet state (S₁) to different vibrational levels of the ground electronic state (S₀). The peaks are generally observed at approximately 372, 379, 389, 393, and 400 nm. The 0-0 transition, corresponding to the transition from the lowest vibrational level of the S₁ state to the lowest vibrational level of the S₀ state, is located at the highest energy (shortest wavelength).

General Effects of Substitution:

Bathochromic Shift: Substitution on the pyrene ring often leads to a bathochromic (red) shift of the entire emission spectrum. This is due to the extension of the π-conjugated system and the electronic effects of the substituents, which can lower the energy gap between the S₁ and S₀ states.

Loss of Vibronic Resolution: The well-defined vibronic structure observed in unsubstituted pyrene can become less resolved or even completely blurred upon substitution. This is often attributed to increased intermolecular interactions, conformational flexibility of the substituents, and the introduction of new vibrational modes that complicate the spectrum.

Changes in Quantum Yield: The fluorescence quantum yield, a measure of the efficiency of the emission process, can be either enhanced or quenched by substituents. Halogen atoms like bromine can induce a "heavy-atom effect," which promotes intersystem crossing to the triplet state and can lead to a decrease in fluorescence quantum yield. Conversely, the introduction of a phenyl group can, in some cases, enhance the quantum yield by increasing the rigidity of the molecule or by altering the nature of the lowest excited state.

For this compound, it is anticipated that the emission spectrum would exhibit a red shift compared to unsubstituted pyrene. The presence of the bulky phenyl group and the bromine atom may lead to a loss of the fine vibronic structure characteristic of the parent pyrene molecule. The interplay between the electron-withdrawing nature of the bromine atom and the π-donating/accepting capabilities of the phenyl group would further modulate the electronic properties and, consequently, the emission profile of the molecule.

Table 1: Typical Vibronic Band Positions for Pyrene in Cyclohexane

| Vibronic Band | Approximate Wavelength (nm) |

| I (0-0) | 372 |

| II | 379 |

| III | 389 |

| IV | 393 |

| V | 400 |

Computational and Theoretical Chemistry Studies of 1 Bromo 6 Phenylpyrene

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules like 1-Bromo-6-phenylpyrene. These calculations provide detailed insights into the optimized molecular geometry, bond lengths, bond angles, and the distribution of electron density. For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G**), can predict a non-planar ground state geometry due to the steric hindrance between the phenyl group and the adjacent hydrogen atom on the pyrene (B120774) core. scirp.org

The electronic structure is significantly influenced by the substituents. The bromine atom, being electronegative, withdraws electron density from the pyrene ring through the sigma bond (inductive effect), while its lone pairs can participate in resonance, donating electron density back to the pi-system. The phenyl group, depending on its torsional angle with respect to the pyrene plane, can either extend the pi-conjugation or act as a largely independent electronic entity. DFT calculations can quantify these effects by mapping the electron density distribution and calculating atomic charges.

Theoretical vibrational analysis based on DFT can also predict the infrared and Raman spectra of the molecule, which can be used to characterize its structure and bonding. scirp.org

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Levels and Distribution)

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition.

For this compound, the HOMO is typically a pi-orbital delocalized across the pyrene backbone, with some contribution from the phenyl ring. The LUMO is also a pi-antibonding orbital distributed over the pyrene core. The precise energy levels and spatial distribution of these orbitals are modulated by the substituents. The electron-withdrawing nature of the bromine atom can lead to a stabilization (lowering of energy) of both the HOMO and LUMO levels compared to unsubstituted pyrene. The phenyl group's contribution depends on its conformation; a more planar arrangement with the pyrene core would lead to a smaller HOMO-LUMO gap due to extended conjugation. nih.govresearchgate.net

A representative FMO analysis for this compound, based on DFT calculations, is summarized in the table below.

| Orbital | Energy (eV) | Spatial Distribution |

| LUMO | -2.15 | Delocalized over the pyrene core, π* character |

| HOMO | -5.78 | Delocalized over the pyrene core and phenyl ring, π character |

| HOMO-LUMO Gap | 3.63 |

Note: These values are illustrative and depend on the specific computational method and basis set used.

Excited State Calculations and Characterization of Charge Transfer States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to investigate the excited states of molecules, providing information about vertical excitation energies, oscillator strengths (which relate to the intensity of absorption bands), and the nature of electronic transitions. researchgate.netrsc.org For this compound, TD-DFT calculations can predict its UV-Vis absorption spectrum.

The lowest energy electronic transition is typically a HOMO to LUMO transition, which corresponds to a π-π* excitation localized on the pyrene core. However, the presence of the phenyl substituent can introduce the possibility of intramolecular charge transfer (ICT) states. In an ICT state, upon photoexcitation, an electron is transferred from one part of the molecule (the donor) to another (the acceptor). In this compound, the pyrene moiety can act as an electron donor and the phenyl group, or even the bromine atom, could have some acceptor character, although significant charge transfer is more likely in systems with stronger donor-acceptor pairs.

The character of the excited states can be analyzed by examining the molecular orbitals involved in the transition. For instance, a transition from a HOMO localized on the pyrene to a LUMO with significant density on the phenyl ring would indicate a charge transfer character. The nature of the excited state is crucial for understanding the molecule's fluorescence properties and its potential use in optoelectronic devices.

Molecular Conformation and Stereoelectronic Effects

The three-dimensional structure of this compound is not perfectly planar. The rotation around the single bond connecting the phenyl group to the pyrene core is a key conformational feature. The dihedral angle between the plane of the phenyl ring and the pyrene core is determined by a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric repulsion between the ortho-hydrogens of the phenyl ring and the hydrogen atom at the 7-position of the pyrene. worktribe.com

Computational studies can map the potential energy surface as a function of this dihedral angle to identify the most stable conformation and the energy barrier to rotation. The conformation of the phenyl group has a significant impact on the electronic properties of the molecule. A larger dihedral angle reduces the overlap between the π-systems of the pyrene and phenyl moieties, effectively electronically decoupling them. This, in turn, can affect the HOMO-LUMO gap, the absorption spectrum, and the charge transfer characteristics of the excited states. worktribe.com

Stereoelectronic effects, which describe how the spatial arrangement of electrons influences the molecular structure and reactivity, are also at play. The orientation of the C-Br bond and the lone pairs on the bromine atom relative to the pyrene π-system can have subtle but measurable effects on the electronic structure.

Theoretical Insights into Structure-Property Relationships

A primary goal of computational studies on molecules like this compound is to establish clear structure-property relationships. By systematically modifying the structure in silico and calculating the resulting properties, researchers can gain insights that guide the design of new materials with tailored functionalities. researchgate.netresearchgate.net

For this compound, theoretical studies can elucidate how:

Substitution Position: The electronic properties would differ if the bromo and phenyl groups were at other positions on the pyrene core. For example, substitution at the 1- and 6-positions leads to a specific pattern of electronic communication and steric interactions. researchgate.net

Nature of the Halogen: Replacing bromine with other halogens (e.g., chlorine or iodine) would alter the electronic properties due to differences in electronegativity and polarizability.

Phenyl Group Substitution: Adding electron-donating or -withdrawing groups to the phenyl ring would significantly modulate the HOMO/LUMO energies and the potential for intramolecular charge transfer. nih.gov

Structure Property Relationships in 1 Bromo 6 Phenylpyrene and Pyrene Based Compounds

Influence of Substituent Position and Nature on Electronic Properties

The electronic properties of pyrene (B120774) derivatives are highly sensitive to the position and nature of substituents on the pyrene core. The pyrene nucleus has distinct positions with different electron densities, making it susceptible to functionalization that can predictably alter its electronic behavior.

The 1, 3, 6, and 8 positions of pyrene are the most electron-rich and are therefore the most reactive sites for electrophilic aromatic substitution. rsc.org Substituents at these positions, such as in 1-Bromo-6-phenylpyrene, can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov Electron-donating groups (EDGs) attached to these positions tend to increase the HOMO energy level, making the compound easier to oxidize, while electron-withdrawing groups (EWGs) lower the LUMO energy level, facilitating reduction. researchgate.net For instance, attaching an amide group to pyrene via its nitrogen atom elevates the HOMO energy without significantly affecting the LUMO, making it a better electron donor. acs.org Conversely, attachment via the carbonyl carbon lowers both HOMO and LUMO energies, enhancing its electron-accepting capabilities. acs.org

Substitution at the 2 and 7 positions has a different impact due to the nodal plane of the HOMO and LUMO of pyrene passing through these positions. acs.org Consequently, substituents at the 2 and 7 positions have a less pronounced effect on the S₂ ← S₀ excitation but a strong influence on the S₁ ← S₀ excitation. acs.org This selective influence allows for fine-tuning of the photophysical properties. For example, strong π-donors or acceptors at the 2,7-positions can even alter the energetic ordering of the frontier orbitals (HOMO/HOMO-1 and LUMO/LUMO+1), leading to significant changes in photophysical and redox properties. nih.gov

The nature of the substituent also plays a critical role. Bulky groups can be strategically introduced to induce steric hindrance, which can prevent detrimental intermolecular interactions like π-π stacking and lead to more desirable solid-state emission properties. nih.govacs.org For example, replacing a hydroxyl group with a benzyl group can inhibit π-π stacking and rigidify the molecular conformation, resulting in narrow-band blue emission. nih.govacs.org

| Substituent Position | Effect on Electronic Properties | Example |

| 1, 3, 6, 8 | Strong influence on both HOMO and LUMO energies. rsc.orgnih.gov | This compound |

| 2, 7 | Weaker influence on HOMO/LUMO, but can alter orbital energy ordering with strong donors/acceptors. nih.govacs.org | 2,7-disubstituted pyrenes |

| Substituent Nature | Effect on Electronic Properties | Example |

| Electron-Donating | Increases HOMO energy, facilitates oxidation. researchgate.net | -NH₂, -OH |

| Electron-Withdrawing | Decreases LUMO energy, facilitates reduction. researchgate.net | -CN, -NO₂ |

| Bulky Groups | Induces steric hindrance, can prevent π-π stacking. nih.govacs.org | tert-butyl, benzyl |

Impact of Molecular Architectures on Optical and Electronic Behavior

Donor-acceptor (D-A) architectures, where electron-donating and electron-accepting moieties are linked to the pyrene core, are a common strategy to induce intramolecular charge transfer (ICT). nih.gov This ICT can lead to red-shifted emission and high fluorescence quantum yields. nih.gov The specific arrangement of donors and acceptors is crucial; for instance, D-A pyrene systems with substituents at the 1, 3, 6, and 8 positions have shown strong solvatochromism and emission in the red region of the spectrum. nih.gov

Novel molecular shapes, such as Y-shaped and butterfly-shaped pyrene derivatives, have been developed to mitigate aggregation-caused quenching (ACQ), a common issue where fluorescence is reduced in the solid state due to strong intermolecular interactions. nih.govacs.orgrsc.org These non-planar architectures introduce steric hindrance that prevents close packing and π-π stacking, often leading to enhanced solid-state emission and aggregation-induced emission (AIE) characteristics. nih.govacs.org For example, butterfly-shaped 1,3,5,9-tetraaryl substituted pyrenes exhibit highly blue fluorescence in both solution and the solid state with high quantum yields. rsc.org

The topology of the central π-electron system itself can have a profound impact. A comparison between pyrene and its structural isomer azupyrene, which has a non-alternant π-system, revealed significant differences in their electronic properties. Azupyrene exhibits a smaller electronic and optical band gap compared to pyrene, demonstrating that altering the fundamental topology of the aromatic core is a powerful tool for tuning electronic behavior. nih.govresearchgate.net

| Molecular Architecture | Impact on Optical/Electronic Behavior | Key Features |

| Donor-Acceptor (D-A) | Induces intramolecular charge transfer (ICT), leading to red-shifted emission. nih.gov | Spatially separated electron-donating and -withdrawing groups. |

| Y-shaped/Butterfly-shaped | Mitigates aggregation-caused quenching, can lead to aggregation-induced emission (AIE). nih.govacs.orgrsc.org | Non-planar structures that introduce steric hindrance. |

| Non-alternant π-system | Significantly alters band gap and charge distribution. nih.govresearchgate.net | Topological isomers with different π-electron arrangements. |

Conformational Flexibility and its Effect on Photophysical Properties

The conformational flexibility of substituents attached to the pyrene core can have a substantial effect on the photophysical properties of the resulting compound. The ability of side groups to rotate or adopt different spatial arrangements influences both intramolecular and intermolecular processes.

Flexible side chains, such as alkyl groups, can enhance the solubility of pyrene derivatives. mdpi.com However, this flexibility can also provide non-radiative decay pathways for the excited state, potentially lowering the fluorescence quantum yield. Conversely, rigidifying the molecular conformation is a known strategy to enhance emission. nih.govacs.org When the molecule is more rigid, there are fewer vibrational and rotational modes through which the excited state energy can be dissipated non-radiatively, leading to a higher probability of radiative decay (fluorescence).

The conformation of substituents can also dictate the self-assembly behavior of pyrene derivatives. For instance, the conformational flexibility of alkyl side groups in a tetrasubstituted pyrene derivative allows for sufficient solubility, while the rigid conjugated core promotes π-π stacking, leading to self-assembly into specific microstructures. mdpi.com In pyrene-labeled proteins, the flexibility of the segment to which pyrene is attached can be monitored through changes in its fluorescence, providing insights into protein conformation and dynamics. nih.gov

Crystal Packing and Solid-State Photoluminescence Characteristics

The arrangement of molecules in the solid state, or crystal packing, is a critical determinant of the photoluminescence properties of pyrene-based compounds. In the solid state, intermolecular interactions can dominate, leading to photophysical behavior that is vastly different from that observed in dilute solutions.

Different crystal packing motifs, such as herringbone and column-stacked (π-stacked) arrangements, can lead to distinct solid-state emission characteristics. nih.govelsevierpure.com For example, in a study of diphenylnaphthalenes, a herringbone packing motif was associated with a red-shifted solid-state emission compared to the solution phase, while column-stacked structures showed emission spectra similar to those in solution. nih.gov The specific arrangement of molecules influences the degree of electronic coupling between adjacent chromophores.

Controlling the crystal packing is a key challenge and a significant area of research in the development of organic solid-state emitters. The introduction of bulky substituents is a common strategy to disrupt close packing and prevent the formation of non-luminescent aggregates. nih.govacs.org Understanding the relationship between molecular structure and crystal packing is essential for designing materials with desired solid-state emission colors and high quantum yields. nih.gov

| Crystal Packing Motif | Influence on Solid-State Photoluminescence |

| Herringbone | Can lead to red-shifted emission compared to solution. nih.gov |

| Column-stacked (π-stacked) | Emission spectra can be similar to solution or quenched, depending on the degree of π-overlap. nih.gov |

Intermolecular Interactions and Their Role in Emission Behavior (e.g., π-π stacking)

Intermolecular interactions, particularly π-π stacking, play a pivotal role in the emission behavior of pyrene and its derivatives, especially in concentrated solutions and the solid state. rsc.org Pyrene is well-known for its ability to form excimers, which are excited-state dimers that result from the interaction of an excited pyrene molecule with a ground-state molecule. youtube.com This excimer formation leads to a characteristic broad, structureless, and red-shifted emission band at the expense of the structured monomer emission. rsc.org

The extent of π-π stacking and the resulting emission behavior can be controlled by the molecular design. nih.gov Introducing bulky substituents can sterically hinder the close approach of pyrene cores, thereby inhibiting excimer formation and preserving the monomer emission in the solid state. nih.govacs.org The position of the substituent also matters; for example, isomeric pyrene-N-methylacetamides show different degrees of π-π overlap depending on the substitution position, which is reflected in their excimer emission spectra. osti.gov

While often associated with fluorescence quenching, π-π stacking can also be harnessed for specific applications. The controlled aggregation of pyrene derivatives is utilized in sensing and can influence charge transport in organic electronic devices. acs.org The balance between monomer and excimer emission can be tuned by controlling factors like concentration, solvent, and molecular structure, making pyrene a sensitive probe of its local environment. rsc.org

Relationship between Substitution Pattern and Redox Properties

The redox properties of pyrene derivatives, which describe their ability to be oxidized or reduced, are directly related to their substitution pattern. By strategically placing electron-donating or electron-withdrawing groups at specific positions on the pyrene core, the HOMO and LUMO energy levels can be modulated, thereby tuning the oxidation and reduction potentials. researchgate.net

As a general trend, attaching electron-donating groups to the pyrene core raises the HOMO energy level, making the molecule easier to oxidize (i.e., lowering the oxidation potential). acs.orgnih.gov Conversely, attaching electron-withdrawing groups lowers the LUMO energy level, making the molecule easier to reduce (i.e., raising the reduction potential). acs.orgnih.gov

The orientation and point of attachment of a substituent can have a substantial effect. For instance, inverting the orientation of an amide substituent directly attached to the pyrene core can shift the reduction potentials by as much as 200 mV. acs.orgnih.gov Similarly, a study on 2,7-substituted pyrenes with donor groups and K-region acceptors found that the reduction potentials were strongly influenced by the nature of the acceptor group, with stronger acceptors leading to lower reduction potentials. nih.gov This ability to fine-tune the redox properties through chemical modification is crucial for the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where matching the energy levels of different components is essential for efficient device performance. researchgate.net

| Substituent Type | Effect on Redox Properties | Impact on Energy Levels |

| Electron-Donating | Lowers oxidation potential (easier to oxidize). acs.orgnih.gov | Raises HOMO level. |

| Electron-Withdrawing | Raises reduction potential (easier to reduce). acs.orgnih.gov | Lowers LUMO level. |

Applications of 1 Bromo 6 Phenylpyrene in Advanced Materials and Devices

Organic Light-Emitting Diodes (OLEDs)

The pyrene (B120774) moiety is well-regarded in the field of organic electronics for its high fluorescence quantum yield, excellent thermal stability, and good charge-carrying capabilities. The presence of a bromine atom on the pyrene ring, as in 1-Bromo-6-phenylpyrene, provides a reactive site for various cross-coupling reactions, enabling the synthesis of a wide array of tailored OLED materials.

Development of Deep Blue Emitters

The quest for efficient and stable deep blue emitters is a significant challenge in the realization of full-color OLED displays and white lighting. Pyrene derivatives are promising candidates for deep blue emission due to their intrinsically wide bandgap. However, the strong π-π stacking of planar pyrene molecules in the solid state often leads to the formation of excimers, which causes a redshift in the emission color and a decrease in fluorescence efficiency.

The synthesis of deep blue emitters from this compound addresses this issue by allowing for the introduction of bulky substituents through cross-coupling reactions. These substituents can sterically hinder the close packing of the pyrene cores, thus suppressing excimer formation and preserving the desired deep blue emission in the solid state. For instance, coupling this compound with sterically demanding groups like tert-butylphenyl or dendritic wedges can lead to molecules with a twisted conformation, which is beneficial for maintaining high photoluminescence quantum yields in thin films. The resulting materials often exhibit emission peaks in the deep blue region (around 450 nm) with high color purity, as indicated by their CIE coordinates.

Below is a table showing typical performance data for deep blue OLEDs based on pyrene derivatives synthesized from brominated precursors.

| Emitter Backbone | Host Material | EQE (%) | CIE Coordinates (x, y) | Emission Peak (nm) |

| Phenylpyrene | mCP | 5.2 | (0.15, 0.08) | 452 |

| Ditolylpyrene | DPEPO | 6.8 | (0.15, 0.12) | 460 |

| Naphthylpyrene | TCTA | 4.9 | (0.16, 0.09) | 455 |

Note: This data is representative of high-performance deep blue OLEDs incorporating pyrene derivatives and illustrates the typical performance metrics achievable.

Role as Synthetic Intermediate for OLED Active Materials

This compound is a versatile synthetic intermediate for a variety of OLED active materials, including emitters, hosts, and charge transport materials. The carbon-bromine bond is amenable to several palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules for OLEDs.

Suzuki Coupling: This reaction involves the coupling of this compound with an organoboron compound (e.g., a boronic acid or ester). This is a widely used method to form carbon-carbon bonds and introduce various aryl or heteroaryl groups onto the pyrene core. uky.edu By choosing appropriate boronic acids, materials with tailored electronic properties and morphologies can be synthesized. nih.gov

Sonogashira Coupling: This reaction couples this compound with a terminal alkyne. This method is particularly useful for extending the π-conjugation of the pyrene system, which can be used to fine-tune the emission color and charge transport properties of the resulting material.

Heck Coupling: This reaction allows for the formation of a new carbon-carbon bond between this compound and an alkene. This can be used to introduce vinyl groups, which can further be polymerized or used to create extended conjugated systems. uky.edu

Stille Coupling: This involves the reaction of this compound with an organotin compound, providing another efficient route to form C-C bonds and build complex molecular architectures for OLEDs. uky.edu

Through these synthetic strategies, a diverse library of materials can be accessed, starting from the readily available this compound precursor.

Enhancement of Luminescent Properties in OLED Devices

The luminescent properties of materials derived from this compound are central to their application in OLEDs. The intrinsic high fluorescence of the pyrene core provides a strong foundation for efficient light emission. By chemically modifying this compound, these properties can be further enhanced and tailored for specific device architectures.

Introducing electron-donating or electron-withdrawing groups to the pyrene core via the bromo-substituent can modulate the HOMO and LUMO energy levels of the molecule. This allows for fine-tuning of the emission color and can also improve the injection of charge carriers from the electrodes, leading to higher device efficiency. Furthermore, the design of molecules with high thermal and morphological stability is crucial for the long-term operational lifetime of OLED devices. The rigid and aromatic nature of the pyrene core contributes positively to these aspects.

Charge Transport and Light Emission Mechanisms in Pyrene-Based OLEDs

Efficient charge transport is a prerequisite for high-performance OLEDs. Pyrene and its derivatives are known to possess good hole-transporting properties due to the delocalized π-electron system of the aromatic core. The phenyl group in this compound can also contribute to the charge transport capabilities. By further functionalization, it is possible to create materials that are predominantly hole-transporting, electron-transporting, or possess bipolar charge transport characteristics.

The light emission mechanism in OLEDs based on these materials is typically fluorescence, where electrically generated excitons (bound electron-hole pairs) decay radiatively from the first excited singlet state to the ground state. The efficiency of this process is determined by the photoluminescence quantum yield of the emitter in the solid state. As mentioned, a key strategy in designing emitters from this compound is to prevent concentration quenching and excimer formation, which are detrimental to the luminescent efficiency.

The following table summarizes the typical charge transport properties of pyrene-based materials used in OLEDs.

| Material Type | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

| Hole Transport Layer (HTL) | 10⁻³ - 10⁻² | - |

| Emissive Layer (EML) | 10⁻⁵ - 10⁻⁴ | 10⁻⁵ - 10⁻⁴ |

| Electron Transport Layer (ETL) | - | 10⁻⁴ - 10⁻³ |

Note: These values are representative of the charge carrier mobilities found in various functionalized pyrene derivatives and are not specific to a single compound.

Fluorescent Sensor Development

The high sensitivity of pyrene's fluorescence to its local environment makes it an excellent fluorophore for the development of chemosensors. The monomer emission of pyrene is typically observed in the UV-violet region, while in the presence of a second pyrene moiety in close proximity, a broad, red-shifted excimer emission can be observed. This dual-emission property is a powerful tool for ratiometric sensing.

Design Principles for Pyrene-Based Chemosensors

The design of fluorescent chemosensors based on this compound involves coupling the pyrene fluorophore to a receptor unit that can selectively bind to a target analyte. The binding event then triggers a change in the fluorescence properties of the pyrene unit. This compound serves as a convenient starting point for synthesizing such sensors, as the bromo group can be readily replaced with a variety of receptor moieties.

Two primary mechanisms are often exploited in the design of pyrene-based chemosensors:

Photoinduced Electron Transfer (PET): In a PET sensor, the pyrene fluorophore is linked to a receptor that also has a redox-active center (an electron donor or acceptor). In the "off" state, the fluorescence of the pyrene is quenched due to electron transfer between the pyrene and the receptor. Upon binding of the analyte to the receptor, the redox potential of the receptor is altered, which inhibits the PET process and "turns on" the fluorescence of the pyrene. um.edu.mt

Excimer/Monomer Switching: This approach involves designing a sensor molecule that can change its conformation upon analyte binding. For example, a sensor could be designed with two pyrene units linked by a flexible chain that also contains a receptor. In the absence of the analyte, the two pyrene units are far apart, and only monomer emission is observed. Upon analyte binding, the flexible linker may fold, bringing the two pyrene units into close proximity and leading to the appearance of excimer emission. This change from monomer to excimer emission provides a ratiometric signal that is often more reliable than a simple intensity change. rsc.org

By strategically choosing the receptor unit to be attached to the this compound scaffold, it is possible to design highly selective and sensitive fluorescent sensors for a wide range of analytes, including metal ions, anions, and small organic molecules.

Material Science Applications

Integration into Polymer Blends and Composites

Incorporating this compound into polymer matrices can yield advanced composite materials with enhanced properties. The large, planar structure of the pyrene core can improve the thermal stability and mechanical strength of polymers through π-π stacking interactions. The phenyl substituent may enhance the miscibility of the molecule within certain polymer hosts.

Furthermore, the bromo-substituent provides a reactive handle for the covalent attachment of the molecule onto a polymer backbone through various cross-coupling reactions. This would result in polymers decorated with pyrene units, which could find use in applications such as light-harvesting systems or as fluorescent tags for polymer tracking.

Hypothetical Impact of a Pyrene Derivative on Polymer Properties

| Property | Base Polymer | Polymer with Pyrene Derivative |

| Glass Transition Temperature | 105 °C | 120 °C |

| Tensile Strength | 55 MPa | 70 MPa |

| Fluorescence Quantum Yield | 0.03 | 0.50 |

| This interactive data table presents hypothetical data based on the general effects of incorporating large aromatic molecules into polymer matrices. |

Development of Functional Organic Materials

This compound is a valuable building block for the synthesis of more complex functional organic materials. inter-chem.pl The bromine atom can be readily replaced using various catalytic cross-coupling reactions, enabling the introduction of a wide array of functional groups. mdpi.com This synthetic versatility allows for the fine-tuning of the molecule's electronic and optical properties for specific applications. For example, by attaching electron-donating or electron-withdrawing groups, it is possible to engineer materials with tailored energy levels for use in organic electronic devices.

Potential in Organic Field-Effect Transistors (OFETs)

Pyrene-based compounds are actively investigated for their potential as the active semiconductor layer in organic field-effect transistors (OFETs) due to their ability to transport charge carriers. The extensive π-conjugated system of the pyrene core is conducive to intermolecular charge hopping, a key requirement for efficient OFET operation.

The performance of an OFET utilizing a material derived from this compound would be critically dependent on the molecular packing in the solid state. The phenyl group can influence this packing, potentially promoting favorable π-stacking arrangements that facilitate charge transport. The bromo-functionality could be leveraged to synthesize larger, more conjugated systems, such as dimers or oligomers, which often exhibit higher charge carrier mobilities.

Typical Performance Parameters for Pyrene-Based OFETs

| Parameter | Typical Value Range |

| Hole Mobility (μh) | 0.001 - 0.1 cm²/Vs |

| On/Off Current Ratio | > 105 |

| Threshold Voltage (VT) | -5 to -40 V |

| This interactive data table shows typical performance metrics for OFETs based on pyrene derivatives, which would be the target for materials synthesized from this compound. |

Considerations for Organic Photovoltaic Devices (OPVs)

In the field of organic photovoltaics, derivatives of this compound could potentially be utilized as either electron-donor or electron-acceptor materials. The strong absorption of light by the pyrene core in the ultraviolet and visible regions is a beneficial characteristic for a photovoltaic material.

To function as an effective donor material, the highest occupied molecular orbital (HOMO) energy level would need to be appropriately aligned with the lowest unoccupied molecular orbital (LUMO) of an acceptor material to facilitate efficient charge separation. Conversely, for use as an acceptor, its LUMO level would need to be suitably positioned relative to the HOMO of a donor. The presence of the bromo and phenyl groups on the this compound scaffold offers synthetic routes to tune these energy levels to meet the requirements of high-performance OPV devices.

Future Research Directions and Outlook for Bromopyrene Chemistry

Exploration of Novel Synthetic Pathways for Complex Pyrene (B120774) Architectures

A primary focus of future research will be the development of innovative and efficient synthetic routes to create more intricate and extended π-conjugated systems based on pyrene. While traditional methods have been effective, there is a growing demand for strategies that offer greater control over the final architecture. rsc.org

C-H Functionalization: Direct C–H activation and functionalization are emerging as powerful tools in organic synthesis. mdpi.com Future work will likely concentrate on applying these methods to bromopyrene precursors. This approach can bypass the need for pre-functionalized starting materials, offering a more atom-economical route to complex structures. For instance, developing selective C-H arylation or alkylation at specific positions on the 1-bromo-6-phenylpyrene core could lead to novel dyes and semiconductors. mdpi.com

Domino and Cascade Reactions: Designing multi-step reactions that proceed in a single pot, known as domino or cascade reactions, will be crucial for the efficient synthesis of complex pyrene architectures. Starting from a functionalized precursor like this compound, a sequence of reactions such as coupling, cyclization, and dehydrogenation could be envisioned to build larger, polycyclic aromatic hydrocarbons (PAHs) or graphene nanoribbons. researchgate.net

π-Extension Strategies: The synthesis of π-extended pyrenes is a subject of considerable interest for creating materials with small band gaps and unique electronic properties. rsc.org Future pathways will likely involve the use of bromopyrenes in reactions like the Scholl cyclodehydrogenation or palladium-catalyzed cyclopentannulation to fuse additional aromatic rings onto the pyrene core, leading to novel buckybowls and doubly curved nanocarbons. rsc.orgresearchgate.net

| Synthetic Strategy | Potential Outcome | Reference |

| Direct C-H Borylation | Access to novel borylated pyrene intermediates for cross-coupling reactions. | mdpi.com |

| Palladium-Catalyzed Arylation | Controlled formation of C-C bonds to introduce diverse aryl substituents. | mdpi.com |

| Scholl Reaction | Intramolecular cyclodehydrogenation to create larger, rigid PAH structures. | researchgate.net |

Advanced Spectroscopic Characterization Techniques for Excited State Analysis

A deeper understanding of the excited-state dynamics of pyrene derivatives is essential for designing high-performance materials. Future research will increasingly rely on sophisticated spectroscopic techniques to probe these processes with high temporal and spatial resolution.

Time-Resolved Spectroscopy: Techniques like time-resolved fluorescence and transient absorption spectroscopy are invaluable for studying the lifetimes and decay pathways of excited states. Applying these methods to this compound and its derivatives can elucidate processes such as intramolecular charge transfer (ICT), excimer formation, and intersystem crossing. epa.govnih.gov

Single-Molecule Spectroscopy: Analyzing individual molecules removes the averaging effects inherent in bulk measurements, providing a clearer picture of the intrinsic photophysical properties. Single-particle level analysis can reveal distinct fluorescent components and behaviors, such as fluorescence blinking and photoswitching, which are crucial for applications in sensing and imaging. rsc.org

Computational Chemistry: The synergy between experimental spectroscopy and computational methods like Time-Dependent Density Functional Theory (TD-DFT) will be vital. epa.govnih.gov These calculations can predict excited state geometries, transition energies, and orbital contributions, providing a theoretical framework for interpreting experimental data and guiding the design of new molecules with desired photophysical properties. nih.govrsc.org

Rational Design of Pyrene-Based Materials with Tunable Optical and Electronic Properties

The ability to fine-tune the optical and electronic properties of pyrene-based materials through rational molecular design is a key driver of innovation in this field. researchgate.net The this compound scaffold offers a versatile platform for implementing these design strategies.

Donor-Acceptor Systems: By strategically introducing electron-donating and electron-accepting groups onto the pyrene core, it is possible to create molecules with tailored energy levels (HOMO/LUMO) and absorption/emission profiles. researchgate.net The bromine atom on this compound serves as a convenient handle for introducing various functional groups via cross-coupling reactions, enabling the synthesis of a wide range of donor-acceptor structures for applications in organic electronics. uky.edu

Aggregation-Induced Emission (AIE): Designing molecules that are weakly emissive in solution but become highly fluorescent in the aggregated or solid state is a rapidly growing area of research. nih.govnih.gov By attaching specific functional groups to the pyrene core, it is possible to induce AIE characteristics, which are highly desirable for applications such as solid-state lighting and biological sensors. nih.govnih.gov

Metal-Organic Frameworks (MOFs): Incorporating pyrene-based ligands into MOFs is a promising strategy for creating materials with unique photophysical properties and applications in areas like gas storage, separation, and catalysis. rsc.org The coordination of pyrene ligands with metal centers can lead to novel topology-based properties and tunable fluorescence. rsc.org

| Design Strategy | Targeted Property | Potential Application |

| Donor-Acceptor Architecture | Tunable HOMO/LUMO levels, controlled emission color | Organic Light-Emitting Diodes (OLEDs) |

| Steric Hindrance | Aggregation-Induced Emission (AIE) | Solid-state sensors, bioimaging |

| Carboxylate Functionalization | Ligand for Metal-Organic Frameworks (MOFs) | Gas sensing, photocatalysis |

Integration of this compound into Emerging Electronic and Photonic Platforms

The excellent charge carrier mobility and high fluorescence quantum yields of pyrene derivatives make them highly attractive for use in a variety of electronic and photonic devices. researchgate.net A key future direction is the efficient integration of functionalized pyrenes, derived from precursors like this compound, into these platforms.

Organic Light-Emitting Diodes (OLEDs): Pyrene derivatives have been successfully used as blue emitters and hole-transporting materials in OLEDs. acs.orgnih.gov Future work will focus on designing novel pyrene-based materials with improved efficiency, stability, and color purity. The introduction of different functional groups onto the this compound scaffold can tune the material's HOMO/LUMO energy levels to better match other layers in the OLED stack, thereby enhancing device performance. nih.gov

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of pyrene facilitates π-π stacking, which is conducive to efficient charge transport. researchgate.net By controlling the molecular packing through chemical modification, pyrene-based materials can be developed as high-performance semiconductors for OFETs. uky.edu

Organic Solar Cells (OSCs): Pyrene's strong absorption in the UV-visible region makes it a candidate for use in OSCs, either as a donor or an acceptor material. nih.gov The ability to tune its electronic properties through substitution allows for the optimization of energy level alignment in bulk heterojunction solar cells to improve power conversion efficiencies. uky.edu

Investigation of Multi-Stimuli Responsive Pyrene Systems

Materials that can change their properties in response to external stimuli are at the forefront of materials science. researchgate.net Pyrene-based systems are particularly well-suited for this purpose due to their sensitive fluorescence properties.

Chemosensors: The fluorescence of pyrene derivatives can be modulated by the presence of specific ions or molecules. This has led to their use as chemosensors. nih.gov Future research will aim to develop multi-stimuli responsive systems that can react to several inputs, such as pH, temperature, and specific analytes, simultaneously. acs.orgrsc.org For example, a system based on this compound could be functionalized to exhibit ratiometric responsiveness to various chemical species. acs.orgacs.org

Mechanochromic Materials: Materials that change their fluorescence color in response to mechanical force (mechanochromism) have applications in stress sensing and security inks. The emission of pyrene is highly dependent on the degree of π-stacking, which can be altered by grinding, shearing, or stretching. researchgate.net

Photo- and Thermo-responsive Systems: The optical properties of pyrene-based materials can be controlled by light or temperature. researchgate.netrsc.org This responsiveness is often linked to changes in molecular aggregation or conformation. For instance, pyrene-containing polymers can exhibit lower critical solution temperature (LCST) behavior, making them useful for drug delivery and smart hydrogels. rsc.org The development of materials exhibiting tunable fluorescence based on temperature is a key area for creating "smart" materials. rsc.org

Q & A

Q. What are the optimal synthetic routes for preparing 1-Bromo-6-phenylpyrene, and how can its purity be confirmed experimentally?

- Methodological Answer : The synthesis of brominated aromatic compounds like this compound often employs palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or direct bromination of pyrene derivatives. For instance, 1-bromopyrene has been used as a precursor in aryl sulfide synthesis via nucleophilic substitution . Key steps include:

- Catalytic Systems : Use of Ni or Pd catalysts with ligands (e.g., phosphinitooxazoline) to enhance reaction efficiency and selectivity .

- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the product.

- Characterization : Confirm purity via / NMR for structural elucidation, HPLC (>98% purity threshold), and mass spectrometry (HRMS) for molecular weight validation .

Q. What experimental protocols are recommended for assessing the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Analysis : Differential scanning calorimetry (DSC) to monitor decomposition temperatures.

- Light Sensitivity : UV-Vis spectroscopy under controlled light exposure (e.g., 365 nm UV lamp) to track photodegradation.

- Moisture Sensitivity : Karl Fischer titration to quantify water absorption in hygroscopic environments.

Store the compound in amber vials under inert gas (argon) at –20°C to minimize decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photophysical properties of this compound derivatives?

- Methodological Answer : Contradictions may arise from differences in solvent polarity, measurement techniques, or impurities. Address these by:

- Standardized Protocols : Use identical solvent systems (e.g., anhydrous DMSO) and calibrate instruments (e.g., fluorimeters) with reference standards.

- Replication Studies : Reproduce prior experiments (e.g., fluorescence quantum yield measurements) while documenting environmental variables (temperature, humidity) .

- Computational Validation : Compare experimental results with density functional theory (DFT) calculations to predict absorption/emission spectra .

Q. What strategies are effective for designing catalytic systems to functionalize this compound in regioselective C–H activation reactions?

- Methodological Answer : Regioselectivity can be controlled via:

- Ligand Design : Bulky ligands (e.g., 2,2,6,6-tetramethylheptanedione) to sterically hinder undesired reaction sites.

- Substrate Engineering : Introduce directing groups (e.g., pyridinyl) to guide metal catalysts to specific positions.

- Reaction Optimization : Screen solvents (DMF vs. THF) and additives (silver salts) to enhance catalytic turnover .

Q. How can the electronic effects of the bromine substituent in this compound be systematically characterized for optoelectronic applications?

- Methodological Answer : Use a combination of:

- Electrochemical Analysis : Cyclic voltammetry to determine HOMO/LUMO levels and electron-withdrawing effects of bromine.

- Spectroscopic Techniques : Time-resolved fluorescence to assess excited-state lifetimes and intramolecular charge transfer.

- Single-Crystal XRD : Resolve molecular geometry and halogen-bonding interactions influencing charge transport .

Data Analysis & Reproducibility

Q. What frameworks should researchers adopt to ensure rigorous data interpretation in studies involving this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and the PICO framework (Population, Intervention, Comparison, Outcome) for experimental design. For reproducibility:

- Documentation : Maintain detailed lab notebooks with reaction parameters (e.g., catalyst loading, temperature ramps).

- Open Data Practices : Share raw spectral data and crystallographic files (CIF) in public repositories, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.